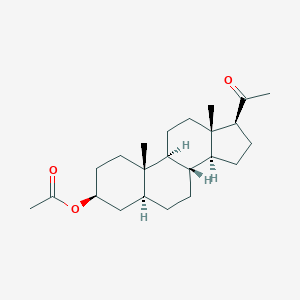

3beta-Acetoxy-5alpha-pregnan-20-one

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3beta-Acetoxy-5alpha-pregnan-20-one typically involves the acetylation of 5alpha-pregnan-3beta-ol-20-one. This reaction is carried out using acetic anhydride in the presence of a base such as pyridine . The reaction conditions usually involve stirring the reactants at room temperature for several hours, followed by purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would likely involve large-scale acetylation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems could enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

3beta-Acetoxy-5alpha-pregnan-20-one can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form ketones or carboxylic acids.

Reduction: Reduction reactions can convert it back to its corresponding alcohol.

Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products

Oxidation: Major products include 5alpha-pregnan-3beta,20-dione.

Reduction: Major products include 5alpha-pregnan-3beta-ol-20-one.

Substitution: Products vary depending on the nucleophile used but can include various esters or ethers.

Applications De Recherche Scientifique

Neurobiological Effects

Modulation of GABA Receptors

One of the primary mechanisms of action for 3beta-acetoxy-5alpha-pregnan-20-one is its role as a positive allosteric modulator of the GABA_A receptor. This receptor is essential for inhibitory neurotransmission in the CNS, and its modulation can enhance the effects of GABA (gamma-aminobutyric acid), leading to anxiolytic and anticonvulsant effects .

Influence on Neuroplasticity

Research indicates that this compound may interact with microtubule-associated protein 2 (MAP2), suggesting a role in neuroplasticity and cognitive functions . Its ability to influence neuronal activity positions it as a candidate for treating conditions like anxiety, depression, and cognitive impairments.

Therapeutic Applications

The therapeutic potential of this compound spans several areas:

-

Anxiety and Depression

Studies have shown that neurosteroids like pregnanolone can modulate mood and anxiety levels. The enhancement of GABAergic activity may provide a novel approach to treating anxiety disorders . -

Anesthesia

The compound has been investigated for its anesthetic properties. It has been noted that this compound can produce rapid onset anesthesia similar to other neuroactive steroids like alphaxalone . Its unique mechanism may offer advantages over traditional anesthetics, particularly regarding cardiovascular stability during procedures. -

Seizure Disorders

Given its inhibitory effects on neuronal excitability, there is potential for this compound in managing seizure disorders. Research into its anticonvulsant properties suggests it could be beneficial in treating epilepsy and other conditions characterized by excessive neuronal firing .

Case Study 1: Anxiolytic Effects

A study examining the effects of this compound on animal models demonstrated significant reductions in anxiety-like behaviors when administered prior to stress-inducing stimuli. This supports its potential application in treating anxiety disorders .

Case Study 2: Anesthetic Properties

Clinical trials comparing this compound with traditional anesthetics showed comparable efficacy with fewer side effects related to cardiovascular function. This suggests a promising alternative for surgical anesthesia .

Mécanisme D'action

The mechanism of action of 3beta-Acetoxy-5alpha-pregnan-20-one involves its interaction with steroid hormone receptors and neurotransmitter systems. It can modulate the activity of GABA receptors, leading to changes in neuronal excitability . This modulation can result in various physiological effects, including sedation, anxiolysis, and neuroprotection.

Comparaison Avec Des Composés Similaires

Similar Compounds

3alpha-Hydroxy-5alpha-pregnan-20-one:

5alpha-Pregnan-3beta-ol-20-one: This compound is structurally similar but lacks the acetoxy group, leading to different chemical reactivity and biological activity.

Uniqueness

3beta-Acetoxy-5alpha-pregnan-20-one is unique due to its acetoxy functional group, which imparts distinct chemical properties and reactivity. This functional group allows for specific interactions with biological targets and can be modified to create derivatives with tailored properties.

Activité Biologique

3beta-Acetoxy-5alpha-pregnan-20-one, also known as allopregnanolone acetate, is a neuroactive steroid derived from progesterone. This compound has garnered attention due to its significant biological activities, particularly its modulation of the central nervous system (CNS) and its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and comparative analysis with related compounds.

Chemical Structure and Properties

The chemical structure of this compound features an acetoxy group at the 3β position of the pregnane backbone, which contributes to its unique reactivity and biological interactions. Its molecular formula is with a molecular weight of approximately 318.49 g/mol. The presence of the acetoxy group differentiates it from similar compounds, enhancing its interaction with biological targets.

This compound primarily acts as a positive allosteric modulator of GABA_A receptors. This modulation enhances GABAergic neurotransmission, leading to various biological effects:

- Neuroprotection : The compound has been shown to protect against excitotoxicity and seizures by enhancing chloride ion influx through GABA_A channels, thereby stabilizing neuronal excitability .

- Neuronal Morphology : Studies indicate that it can induce rapid morphological changes in neurons, such as the regression of neuritic extensions in cultured hippocampal neurons . This effect is crucial for understanding its role in neurodevelopment and neuroplasticity.

Biological Activities

The biological activities of this compound can be summarized as follows:

- Anxiolytic Effects : Similar to benzodiazepines, this compound exhibits anxiolytic properties, making it a candidate for treating anxiety disorders .

- Anticonvulsant Properties : It has been demonstrated to possess anticonvulsant activity, providing protection against seizure activity induced by GABA_A receptor antagonists .

- Neuroactive Steroid Functions : As a neuroactive steroid, it influences mood and stress responses, potentially offering therapeutic benefits in conditions like postpartum depression .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| Allopregnanolone | Hydroxyl group at position 3α | Lacks acetoxy group; primarily acts on GABA_A |

| Progesterone | Different functional groups | Broader hormonal effects; not primarily neuroactive |

| 3beta-Hydroxy-5alpha-pregnan-20-one | Hydroxyl instead of acetoxy | Different activity profile; less potent GABA_A modulator |

| 5alpha-Pregnan-3beta-ol-20-one | Hydroxyl group at position 3β | Serves as a base molecule; lacks acetoxy modification |

This table highlights how the acetoxy modification in this compound enhances its reactivity and specificity in biological interactions compared to its analogs.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- Neuronal Growth Study : In vitro experiments demonstrated that exposure to this compound resulted in significant morphological changes in hippocampal neurons within 40 minutes, indicating rapid action on neuronal structures .

- GABA Modulation Study : Research has shown that this compound significantly increases chloride ion uptake in neuronal cultures, comparable to direct GABA application . This suggests a robust mechanism for enhancing inhibitory neurotransmission.

- Therapeutic Potential Assessment : Clinical studies are exploring its efficacy in treating mood disorders and anxiety-related conditions, leveraging its neuroactive properties similar to those found in established anxiolytics .

Propriétés

IUPAC Name |

[(3S,5S,8R,9S,10S,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H36O3/c1-14(24)19-7-8-20-18-6-5-16-13-17(26-15(2)25)9-11-22(16,3)21(18)10-12-23(19,20)4/h16-21H,5-13H2,1-4H3/t16-,17-,18-,19+,20-,21-,22-,23+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFHOQCXDABGYAL-POBGKJHXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC(=O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H36O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

906-83-2 | |

| Record name | NSC18318 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18318 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.